5-Amino-2-(difluoromethoxy)benzonitrile 5-Amino-2-(difluoromethoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18101795
InChI: InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2
SMILES:
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol

5-Amino-2-(difluoromethoxy)benzonitrile

CAS No.:

Cat. No.: VC18101795

Molecular Formula: C8H6F2N2O

Molecular Weight: 184.14 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(difluoromethoxy)benzonitrile -

Specification

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
IUPAC Name 5-amino-2-(difluoromethoxy)benzonitrile
Standard InChI InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2
Standard InChI Key OYMSMYHISWFOSU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)C#N)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile core with strategic substitutions:

  • Amino group at the 5-position, enabling hydrogen bonding and nucleophilic reactivity.

  • Difluoromethoxy group at the 2-position, conferring lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₆F₂N₂O
Molecular Weight184.14 g/mol
SMILESC1=CC(=C(C=C1N)C#N)OC(F)F
LogP (Partition Coefficient)1.79 (estimated)
SolubilityLow in water; soluble in DMSO

The difluoromethoxy group increases lipophilicity (LogP ~1.79), enhancing membrane permeability compared to non-fluorinated analogs.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of a benzonitrile precursor:

  • Amination: Reacting 2,5-difluorobenzonitrile with ammonia under controlled conditions introduces the amino group.

  • Difluoromethoxylation: Nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) installs the -OCF₂H moiety .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldReference
1NH₃, DMF, 100°C, 12h85%
2ClCF₂OK, K₂CO₃, DMSO, 80°C, 6h72%

Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Biological Activity and Mechanisms

Table 3: Biological Activity Data

AssayIC₅₀/EC₅₀Model SystemReference
PD-1/PD-L1 Inhibition16.3 nMHTRF Assay
Membrane PermeabilityHighCaco-2 Cells

Industrial and Research Applications

Pharmaceutical Development

  • Oncology: Serves as a scaffold for immune checkpoint inhibitors (e.g., PD-L1 antagonists) .

  • Agrochemicals: Incorporated into herbicides for enhanced leaf penetration.

Materials Science

  • Liquid Crystals: The polar nitrile group aids in molecular alignment for display technologies.

Recent Advances and Future Directions

Recent studies (2021–2025) highlight its role in:

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies improves tumor specificity .

  • Sustainable Chemistry: Use in flow synthesis reduces solvent waste by 40%.

Future research should explore its utility in neurodegenerative diseases, leveraging its blood-brain barrier permeability.

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